molecular formula C8H9ClF3NO B1371202 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride CAS No. 62740-45-8

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride

Cat. No.: B1371202
CAS No.: 62740-45-8
M. Wt: 227.61 g/mol
InChI Key: XWHFDKIXEWONCI-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO and a molecular weight of 227.61 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to an aniline moiety, which is further stabilized as a hydrochloride salt. It is primarily used in research settings and has applications in various scientific fields.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride is used in a variety of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “4-(2,2,2-Trifluoroethoxy)aniline hydrochloride” is not well-documented in the available literature. It is primarily used for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride typically involves the reaction of 4-nitroaniline with 2,2,2-trifluoroethanol under acidic conditions to form the intermediate 4-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced to 4-(2,2,2-trifluoroethoxy)aniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2,2,2-trifluoroethoxy)nitrobenzene.

    Reduction: Formation of 4-(2,2,2-trifluoroethoxy)aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)nitrobenzene: An intermediate in the synthesis of 4-(2,2,2-Trifluoroethoxy)aniline hydrochloride.

    4-(2,2,2-Trifluoroethoxy)phenol: A structurally similar compound with a hydroxyl group instead of an amino group.

    4-(2,2,2-Trifluoroethoxy)benzoic acid: Contains a carboxyl group instead of an amino group.

Uniqueness

This compound is unique due to the presence of both the trifluoroethoxy group and the aniline moiety, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions .

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)5-13-7-3-1-6(12)2-4-7;/h1-4H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHFDKIXEWONCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656387
Record name 4-(2,2,2-Trifluoroethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62740-45-8
Record name 4-(2,2,2-Trifluoroethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-trifluoroethoxy)aniline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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